

Application Notes and Protocols for the Synthesis of Dodecapeptide AR71

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Compound of Interest

Compound Name: Dodecapeptide AR71

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Introduction

This document provides a comprehensive guide for the synthesis of the **dodecapeptide AR71**. The synthesis is based on the well-established principles of Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry. SPPS allows for the efficient and controlled assembly of amino acids into a desired peptide sequence on a solid support, simplifying the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.[1][2] These application notes will detail the necessary reagents, equipment, and step-by-step protocols for the successful synthesis, purification, and characterization of **Dodecapeptide AR71**.

Synthesis Strategy: Fmoc/tBu Solid-Phase Peptide Synthesis

The synthesis of **Dodecapeptide AR71** will be performed using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[3] In this approach, the N α -amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while reactive

amino acid side chains are protected by acid-labile groups such as tert-butyl (tBu). The peptide is assembled on a solid resin support, and upon completion of the sequence, it is cleaved from the resin and deprotected in a single step using a strong acid, typically trifluoroacetic acid (TFA).[2]

Materials and Equipment

Resins, Amino Acids, and Reagents

A comprehensive list of necessary materials is provided in the table below. The quality of reagents, particularly the solvent N,N-dimethylformamide (DMF), is critical for the success of the synthesis.[4]

Reagent	Grade	Supplier	Purpose
Rink Amide MBHA Resin	100-200 mesh, 0.4-0.8 mmol/g	Sigma-Aldrich, Bachem	Solid support for peptide synthesis, yields a C-terminal amide.[4][5]
Fmoc-protected Amino Acids	Synthesis Grade	AAPPTec, Bachem	Building blocks for the peptide chain.[6]
N,N-Dimethylformamide (DMF)	Amine-free, Peptide Synthesis Grade	ThermoFisher Scientific	Primary solvent for washing and coupling reactions.[4]
Piperidine	Reagent Grade	Sigma-Aldrich	Reagent for Fmoc-deprotection.[3][5]
HBTU/HOBt or HATU/HOAt	Peptide Coupling Grade	Various	Coupling reagents to activate carboxylic acids for amide bond formation.[5][7]
N,N-Diisopropylethylamine (DIEA)	Reagent Grade	Sigma-Aldrich	Base used during the coupling reaction.[5][8]
Dichloromethane (DCM)	ACS Grade	Various	Solvent for resin swelling and washing.
Trifluoroacetic Acid (TFA)	Reagent Grade	Sigma-Aldrich	Reagent for cleavage of the peptide from the resin.
Triisopropylsilane (TIS)	Reagent Grade	Sigma-Aldrich	Scavenger to protect against side reactions during cleavage.
Diethyl Ether	ACS Grade	Various	Used for precipitation of the cleaved peptide.[5]

Acetonitrile (ACN)	HPLC Grade	Various	Solvent for HPLC purification.
Water	HPLC Grade	Various	Solvent for HPLC purification.

Equipment

- Microwave-assisted Peptide Synthesizer (optional, for accelerated synthesis)[5] or Manual Reaction Vessel
- HPLC System (for purification and analysis)
- Lyophilizer (for peptide drying)
- Mass Spectrometer (e.g., MALDI-TOF, for identity confirmation)[5]
- Standard laboratory glassware and filtration apparatus

Experimental Protocols

Resin Swelling

The initial step is to swell the resin to ensure that the reactive sites are accessible for the first amino acid coupling.

- Weigh the appropriate amount of Rink Amide resin for the desired synthesis scale (e.g., 0.1 mmol).
- Transfer the resin to a reaction vessel.
- Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[4]
- After swelling, drain the DMF.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

- Add a 20% solution of piperidine in DMF to the resin.[4][5]
- Agitate the mixture for 3-5 minutes.
- Drain the solution.
- Repeat the addition of 20% piperidine in DMF and agitate for another 15-20 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

Amino Acid Coupling

The core of peptide synthesis, this step forms the peptide bond between the free N-terminus on the resin and the incoming Fmoc-protected amino acid.

- In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU/HOBt (3-5 equivalents) in DMF.[5]
- Add DIEA (6-10 equivalents) to the amino acid solution to activate it.
- Immediately transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature. Microwave-assisted synthesis can reduce this time to 5-10 minutes.[5]
- After the coupling is complete, drain the solution and wash the resin with DMF (3-5 times).

A Kaiser test can be performed to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) indicates that the coupling should be repeated.

Iterative Cycles of Deprotection and Coupling

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each amino acid in the **Dodecapeptide AR71** sequence until the entire peptide has been assembled.

Cleavage and Deprotection

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

- Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). The specific scavengers may vary depending on the amino acid composition of the peptide.
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
- Filter the resin and collect the TFA solution containing the cleaved peptide.
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.^[5]
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).
- Purify the peptide using a preparative RP-HPLC column with a gradient of acetonitrile in water (both containing 0.1% TFA).^[5]
- Collect the fractions containing the desired peptide.

- Confirm the purity of the collected fractions using analytical RP-HPLC.
- Verify the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[5]
- Lyophilize the pure fractions to obtain the final peptide as a white powder.

Data Presentation

The following table summarizes the expected quantitative data for a typical synthesis of **Dodecapeptide AR71** on a 0.1 mmol scale.

Parameter	Value	Unit
Resin Loading	0.5	mmol/g
Synthesis Scale	0.1	mmol
Fmoc-Amino Acid Excess	4	equivalents
Coupling Reagent Excess	4	equivalents
DIEA Excess	8	equivalents
Crude Peptide Yield	70-90	%
Purified Peptide Yield	20-40	%
Purity (by HPLC)	>95	%
Molecular Weight (Expected)	Varies based on sequence	Da
Molecular Weight (Observed)	Matches expected value	Da

Visualizations

Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the key steps in the Solid-Phase Peptide Synthesis of **Dodecapeptide AR71**.

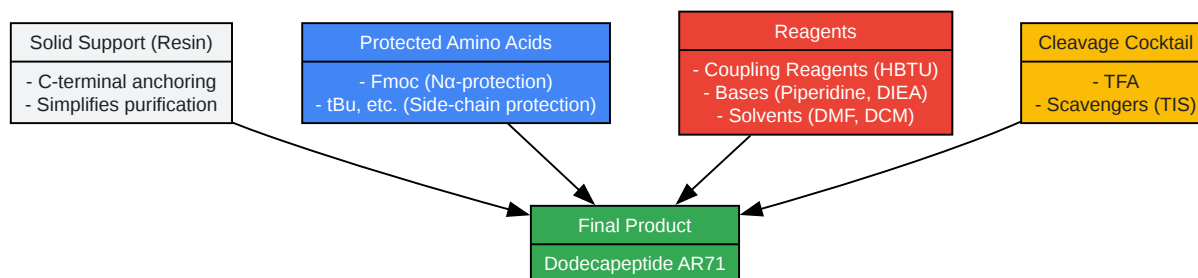


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Caption: Workflow for the Solid-Phase Peptide Synthesis of **Dodecapeptide AR71**.

Logical Relationship of Synthesis Components

This diagram shows the relationship between the key components involved in the synthesis process.



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Caption: Key components and their role in the synthesis of the final peptide product.

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